2,6-dichlorobenzonitrile is a nitrile that is benzonitrile which is substituted by chlorines at positions 2 and 6. A cellulose synthesis inhibitor, it is used as a pre-emergent and early post-emergent herbicide. It has a role as a herbicide, an agrochemical, a cellulose synthesis inhibitor, a xenobiotic and an environmental contaminant. It is a nitrile and a dichlorobenzene. It derives from a benzonitrile.
C7H3Cl2N
C6H3Cl2(CN)
2,6-Dichlorobenzonitrile
CAS No.: 104809-79-2
Cat. No.: VC8457576
Molecular Formula: C7H3Cl2N
C7H3Cl2N
C6H3Cl2(CN)
Molecular Weight: 172.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104809-79-2 |
|---|---|
| Molecular Formula | C7H3Cl2N C7H3Cl2N C6H3Cl2(CN) |
| Molecular Weight | 172.01 g/mol |
| IUPAC Name | 2,6-dichlorobenzonitrile |
| Standard InChI | InChI=1S/C7H3Cl2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H |
| Standard InChI Key | YOYAIZYFCNQIRF-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)C#N)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C#N)Cl |
| Boiling Point | 518 °F at 760 mm Hg (USCG, 1999) 270.0 °C 270 °C |
| Colorform | White crystalline solid |
| Flash Point | Not Applicable. Not flammable. (USCG, 1999) |
| Melting Point | 293 to 294.8 °F (USCG, 1999) 144.5 °C 144-145 °C 145-146 °C |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
DCBN features a benzene ring substituted with two chlorine atoms at the 2 and 6 positions and a nitrile group at position 1. This arrangement confers high thermal stability, with a melting point of 143–146°C and a boiling point of 270–275°C . The compound’s planar structure facilitates π-π interactions, contributing to its crystalline solid state at room temperature.
Table 1: Physicochemical Properties of 2,6-Dichlorobenzonitrile
Spectroscopic and Chromatographic Data
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 2,230 cm⁻¹ (C≡N stretch) and 740 cm⁻¹ (C-Cl stretch). Gas chromatography-mass spectrometry (GC-MS) analysis shows a molecular ion peak at m/z 172, with fragment ions at m/z 137 (loss of Cl) and m/z 109 (loss of CN) .
Synthesis and Industrial Production
Conventional Synthesis Routes
The industrial synthesis of DCBN primarily involves the ammoxidation of 2,6-dichlorotoluene. This process utilizes a mixed catalyst system (e.g., vanadium pentoxide and titanium dioxide) at 300–400°C to convert the methyl group into a nitrile . Alternative methods include:
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Side-chain chlorination: 2,6-Dichlorotoluene undergoes radical chlorination to form 2,6-dichlorobenzal chloride, followed by hydrolysis to 2,6-dichlorobenzaldehyde and subsequent oxidation to the nitrile .
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Nitro-group displacement: 2-Chloro-6-nitrobenzonitrile is subjected to de-nitrochlorination using chlorine gas at 100–200°C, yielding DCBN with >99% conversion efficiency .
Advancements in Process Optimization
A 2019 patent (WO2020102716A1) describes a solvent-free denitrochlorination process that reduces environmental impact. By reacting 2-chloro-6-nitrobenzonitrile with chlorine gas in a 1:3 molar ratio at 150°C, DCBN is obtained in 73–80% yield, alongside 9.4–10% trichlorobenzonitrile (TCB) byproduct . Post-synthesis purification involves crystallization from methanol, achieving >98% purity .
Applications in Agriculture and Pharmaceuticals
Herbicidal Activity
DCBN (commercially known as Casoron® or Barrier®) inhibits cellulose synthesis in plant cell walls, making it effective against annual and perennial weeds. Applied at 2–4 kg/ha, it persists in soil for 60–90 days, with minimal leaching due to its low water solubility . Field studies demonstrate 95% control of Echinochloa crus-galli (barnyard grass) in rice paddies .
Pharmaceutical Intermediate
DCBN serves as a precursor to:
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Diclofenac sodium: A nonsteroidal anti-inflammatory drug (NSAID) synthesized via Ullmann coupling of DCBN with 2,6-dichloroaniline .
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Guanabenz acetate: An α2-adrenergic agonist used for hypertension, produced by reacting DCBN with hydrazine hydrate .
Toxicological Profile and Human Health Implications
Metabolic Activation and Nasal Toxicity
In rodents, DCBN undergoes bioactivation by CYP2A5 in nasal mucosa, forming reactive intermediates that conjugate with glutathione (GSH). This produces metabolites such as 2-chloro-6-S-(N-acetylcysteine)benzonitrile, detected in nasal-wash fluids . Human nasal microsomes exhibit similar metabolic activity (Kₘ = 12.4 μM), mediated by CYP2A6 and CYP2A13 .
Table 2: Key Metabolites of DCBN in Mammalian Systems
| Metabolite | Detection Site | Species |
|---|---|---|
| 2,6-Dichloro-3-hydroxybenzonitrile | Urine, Bile | Rat, Goat |
| 2-Chloro-6-S-glutathionylbenzonitrile | Nasal Mucosa | Mouse, Human |
| 2,6-Dichlorothiobenzamide | Liver Microsomes | Rat |
Environmental Persistence and Ecotoxicity
DCBN’s environmental half-life ranges from 30 days (aerobic soil) to 120 days (anaerobic sediment). It exhibits moderate toxicity to aquatic organisms, with a 96-hour LC₅₀ of 1.2 mg/L for Daphnia magna . The European Union classifies DCBN as a “Substance of Very High Concern” (SVHC) due to its potential for groundwater contamination .
Recent Research and Future Directions
A 2013 study demonstrated that DCBN-induced nasal toxicity in mice correlates with glutathione depletion and protein adduct formation . Researchers propose using urinary 2-chloro-6-S-(N-acetylcysteine)benzonitrile as a biomarker for human exposure monitoring . Future efforts aim to develop CYP2A inhibitors to mitigate DCBN toxicity in occupational settings.
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